3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyrazin-2-ylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(13(2)3)6-10(14)9-7-11-4-5-12-9/h4-7H,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTXEPSDSOBIQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=NC=CN=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=NC=CN=C1)/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one typically involves the reaction of 2-pyrazinecarboxaldehyde with dimethylamine and an appropriate alkyne or alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dimethylamino group or the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce dimethylamino alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one with analogous compounds, focusing on substituent effects, synthesis, reactivity, and biological activity.
Substituent Effects on Reactivity and Electronic Properties
Key Observations :
- The pyrazinyl group in the target compound creates a stronger electron-deficient environment compared to pyridyl or thienyl groups, favoring nucleophilic attacks at the carbonyl carbon .
- Fluorophenyl derivatives exhibit enhanced stability due to conjugation with the electron-withdrawing fluorine atom, making them less reactive but more suitable for applications requiring prolonged shelf life .
- Thienyl analogs, with their electron-donating sulfur atoms, display reduced electrophilicity, limiting their utility in reactions requiring activated carbonyls .
Key Observations :
Key Observations :
- Coordination complexes derived from similar enones exhibit antioxidant properties, suggesting utility in redox-related therapeutic applications .
Physical and Spectral Data
Biological Activity
3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one is an organic compound notable for its unique structure, which includes a dimethylamino group and a pyrazine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- CAS Number : 886361-86-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-pyrazinecarboxaldehyde with dimethylamine and an appropriate alkyne or alkene, often utilizing catalysts such as palladium or copper to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various biological responses. The exact pathways involved are still under investigation but may include:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar effects .
Anticancer Activity
In vitro studies have demonstrated that compounds containing pyrazine moieties can induce cytotoxic effects in cancer cell lines. For example, a study reported that certain pyrazine derivatives exhibited moderate to significant activity against human tumor cell lines, including those associated with breast and renal cancers .
Case Studies
- Antimicrobial Study : A compound structurally related to this compound was tested against Mycobacterium tuberculosis, showing promising results with an EC50 value indicating effective inhibition at low concentrations .
- Cytotoxicity Assay : Another study evaluated various derivatives for their cytotoxic effects on a panel of human cancer cell lines. The results indicated that several compounds led to significant apoptosis in renal cancer cells, highlighting the potential therapeutic applications of pyrazine-based compounds .
Data Table: Biological Activity Overview
Q & A
Basic: How can researchers optimize the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the use of normal-phase chromatography (10% methanol/0.1% ammonium) for purification, which can resolve polar byproducts. Additionally, monitoring reaction progress via thin-layer chromatography (TLC) (as in ) ensures timely termination to minimize degradation. Pre-purification steps, such as recrystallization in ethanol or methanol, may enhance initial purity .
Advanced: What mechanistic insights exist for the α,β-unsaturated ketone moiety in this compound’s reactivity?
Methodological Answer:
The α,β-unsaturated ketone group undergoes conjugate addition reactions, which can be studied using density functional theory (DFT) to predict regioselectivity. Experimental validation via nuclear magnetic resonance (NMR) tracking of intermediates (e.g., enol intermediates) is critical. demonstrates the utility of X-ray crystallography to confirm stereoelectronic effects in similar compounds, which can guide mechanistic hypotheses .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyrazinyl protons (δ ~8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 218.12 for C₁₁H₁₄N₃O⁺) .
- Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms the enone system .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies should assess photodegradation (via UV-Vis spectroscopy) and hydrolytic susceptibility (e.g., pH-dependent HPLC monitoring). emphasizes storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict long-term degradation pathways .
Basic: What biological screening models are appropriate for evaluating this compound’s bioactivity?
Methodological Answer:
Initial screens should include enzyme inhibition assays (e.g., kinases or acetylcholinesterase) and cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa or MCF-7). and highlight pyrazine derivatives’ potential in medicinal chemistry, suggesting receptor-binding studies (e.g., dopamine D3 receptor assays) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Contradictions often arise from solvent purity, catalyst lot variability, or moisture-sensitive intermediates. Replicate experiments under controlled conditions (e.g., anhydrous solvents, glovebox techniques) are essential. Statistical tools like Design of Experiments (DoE) can isolate critical factors (e.g., reaction time vs. temperature) .
Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for bioavailability.
- pKa Estimation : SPARC or MarvinSuite predicts basicity of the dimethylamino group (pKa ~8–9).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS .
Advanced: What environmental fate studies are relevant for assessing ecotoxicological risks?
Methodological Answer:
Follow protocols from ’s INCHEMBIOL project:
- Abiotic Degradation : Hydrolysis half-life determination at pH 4–9.
- Biotic Degradation : OECD 301B ready biodegradability test.
- Bioaccumulation : Use EPI Suite’s BCFBAF model to estimate log Kow-driven bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
